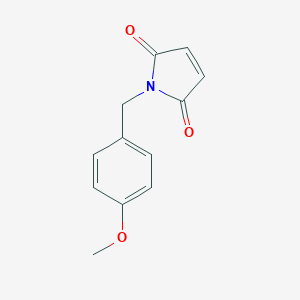
1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione
Cat. No. B139865
Key on ui cas rn:
140480-96-2
M. Wt: 217.22 g/mol
InChI Key: JDVPTEHVKDQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781463B2
Procedure details


Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxybenzyl alcohol (0.93 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).

Name
DEAD
Quantity
0.8 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][O:33][C:34]1[CH:35]=[CH:36][C:37]([CH2:40]O)=[CH:38][CH:39]=1.[C:42]1(=[O:48])[NH:46][C:45](=[O:47])[CH:44]=[CH:43]1>>[CH3:32][O:33][C:34]1[CH:39]=[CH:38][C:37]([CH2:40][N:46]2[C:42](=[O:48])[CH:43]=[CH:44][C:45]2=[O:47])=[CH:36][CH:35]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Step Two
|
Name
|
DEAD
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=CC1)CO
|
Step Four
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(CN2C(C=CC2=O)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

